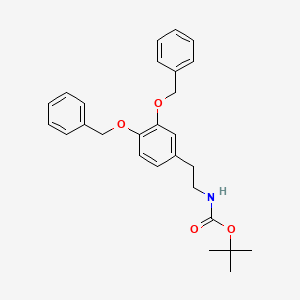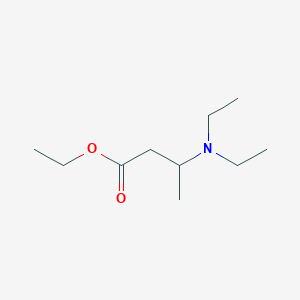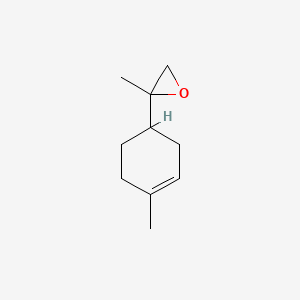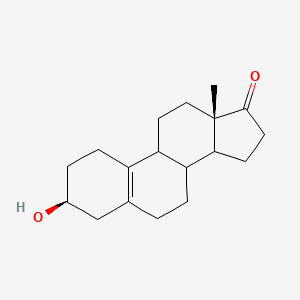
Estr-5(10)-ene-3Beta-ol-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estr-5(10)-ene-3Beta-ol-17-one is a steroid compound characterized by its unique structure, which includes a double bond between carbon atoms 5 and 10, a hydroxyl group at the 3-beta position, and a ketone group at the 17 position. This compound is a derivative of estrane and plays a significant role in the biosynthesis of estrogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estr-5(10)-ene-3Beta-ol-17-one can be synthesized through various methods. One common approach involves starting from estr-5(10)-ene-3,17-dione. The synthesis typically involves protecting the 3-keto group with ethyl orthoformate to form 3-ethoxy-3,5-dien-estr-17-one. This intermediate is then reacted with methyllithium followed by a mild hydrolytic procedure to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of specific catalysts and solvents, as well as controlled reaction temperatures and times, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Estr-5(10)-ene-3Beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estr-4-ene-3,17-dione, while reduction can produce 17-beta-hydroxyestr-5(10)-en-3-one .
Wissenschaftliche Forschungsanwendungen
Estr-5(10)-ene-3Beta-ol-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in estrogen biosynthesis and metabolism.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and other steroid-based products
Wirkmechanismus
The mechanism of action of Estr-5(10)-ene-3Beta-ol-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for aromatase, an enzyme that converts androgens to estrogens. This conversion is crucial for maintaining hormonal balance and regulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Estr-5(10)-ene-3Beta-ol-17-one can be compared with other similar steroid compounds, such as:
Estr-4-ene-3,17-dione: Lacks the hydroxyl group at the 3-beta position.
17-beta-hydroxyestr-5(10)-en-3-one: Has a hydroxyl group at the 17 position instead of a ketone group
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H26O2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(3S,13S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-16,19H,2-10H2,1H3/t12-,14?,15?,16?,18-/m0/s1 |
InChI-Schlüssel |
MCCNZRZZXGNXNF-OPXQDIIFSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3CC[C@@H](C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


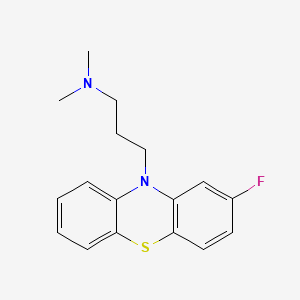

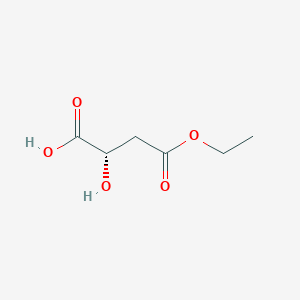
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
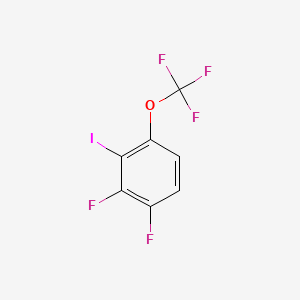
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
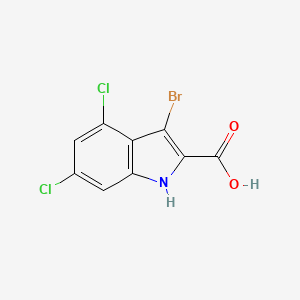
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
